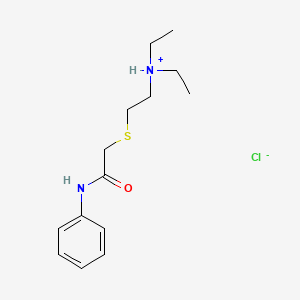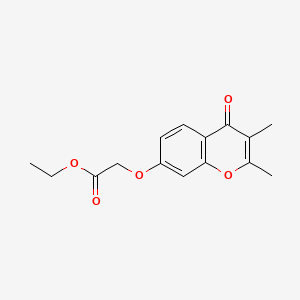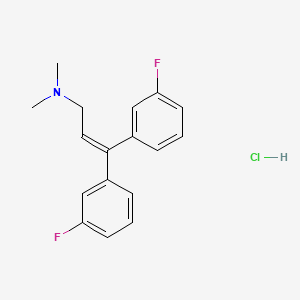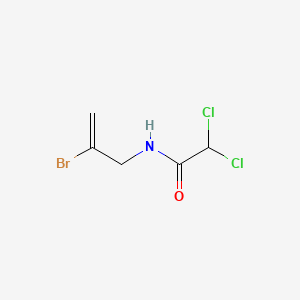
N-(2-Bromoallyl)-2,2-dichloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoallyl)-2,2-dichloroacetamide is an organic compound that features a bromoallyl group attached to a dichloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide typically involves the reaction of 2,2-dichloroacetamide with 2,3-dibromopropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: 2,2-dichloroacetamide and 2,3-dibromopropene.
Reaction Conditions: The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Procedure: The 2,2-dichloroacetamide is dissolved in THF, and 2,3-dibromopropene is added dropwise to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by standard workup procedures, including extraction, drying, and purification by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as distillation or crystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-(2-Bromoallyl)-2,2-dichloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Reduction Products: Reduction can yield dehalogenated or partially reduced products.
科学的研究の応用
N-(2-Bromoallyl)-2,2-dichloroacetamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of N-(2-Bromoallyl)-2,2-dichloroacetamide involves its ability to undergo various chemical transformations. The bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The dichloroacetamide moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Bromoallyl)ethylamine: Similar in structure but with an ethylamine group instead of a dichloroacetamide moiety.
2,3-Dibromopropene: A precursor used in the synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide.
Methyleneaziridines: Compounds with an exocyclic C–C double bond on a three-membered ring, which share some reactivity patterns with this compound.
Uniqueness
This compound is unique due to the presence of both a bromoallyl group and a dichloroacetamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
102585-33-1 |
|---|---|
分子式 |
C5H6BrCl2NO |
分子量 |
246.91 g/mol |
IUPAC名 |
N-(2-bromoprop-2-enyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C5H6BrCl2NO/c1-3(6)2-9-5(10)4(7)8/h4H,1-2H2,(H,9,10) |
InChIキー |
PYCYRGHWAUTMJM-UHFFFAOYSA-N |
正規SMILES |
C=C(CNC(=O)C(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)


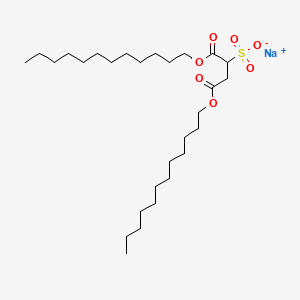
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
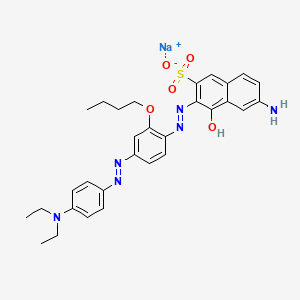
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
